REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[NH:14][C:13]2[C:8](=[N:9][C:10]([O:15][CH3:16])=[CH:11][CH:12]=2)[CH:7]=1)=[O:5])C.[OH-].[Na+].C(O)(=O)C>C(O)C>[CH3:16][O:15][C:10]1[N:9]=[C:8]2[CH:7]=[C:6]([C:4]([OH:5])=[O:3])[NH:14][C:13]2=[CH:12][CH:11]=1 |f:1.2|
|
Name
|
|
Quantity
|
128 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=CC2=NC(=CC=C2N1)OC
|
Name
|
|
Quantity
|
0.35 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
then cooled to rt
|
Type
|
CUSTOM
|
Details
|
the solvents removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
Ethyl acetate (20 mL) was added to the resulting oil
|
Type
|
CUSTOM
|
Details
|
the mixture sonicated until a fine suspension
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
CUSTOM
|
Details
|
The mother liquor was decanted
|
Type
|
WASH
|
Details
|
the remaining solid was washed with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C2C(=N1)C=C(N2)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |